molecular formula C11H12N2O2S B13418631 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13418631
M. Wt: 236.29 g/mol
InChI Key: FFIHXHXWWLJOMI-UHFFFAOYSA-N
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Description

3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as:

    Cyclization Reactions: Using sulfur-containing reagents to introduce the thieno group.

    Amination: Introducing the amino group through nucleophilic substitution.

    Carboxylation: Adding the carboxylic acid group through carboxylation reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid
  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
  • 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid

Uniqueness

3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new derivatives with potentially enhanced properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-2-3-6-4-5-7-8(12)9(11(14)15)16-10(7)13-6/h4-5H,2-3,12H2,1H3,(H,14,15)

InChI Key

FFIHXHXWWLJOMI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N

Origin of Product

United States

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